Imidazo[4,5-e][1,3]benzimidazole, 1,6-dihydro-2,7-dimethyl-
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Overview
Description
2,7-dimethyl-1,6-dihydroimidazo[4,5-e][1,3]benzimidazole is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its fused ring structure, which includes both imidazole and benzimidazole moieties The presence of methyl groups at positions 2 and 7 further distinguishes it from other imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dimethyl-1,6-dihydroimidazo[4,5-e][1,3]benzimidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate diamines with aldehydes or ketones under acidic or basic conditions. For instance, the reaction of 2,7-dimethylbenzene-1,2-diamine with glyoxal in the presence of an acid catalyst can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall productivity.
Chemical Reactions Analysis
Types of Reactions
2,7-dimethyl-1,6-dihydroimidazo[4,5-e][1,3]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: The major products are often hydroxylated derivatives.
Reduction: Reduced forms of the compound, such as dihydro derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 2,7-dimethyl-1,6-dihydroimidazo[4,5-e][1,3]benzimidazole varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The molecular targets and pathways involved often include key enzymes in metabolic pathways or signaling proteins. For instance, its antimicrobial activity may result from the inhibition of bacterial DNA gyrase or topoisomerase.
Comparison with Similar Compounds
Similar Compounds
2-methylimidazole: A simpler imidazole derivative with one methyl group.
1,2-dimethylimidazole: Another imidazole derivative with two methyl groups at different positions.
Benzimidazole: The parent compound without the additional methyl groups.
Uniqueness
2,7-dimethyl-1,6-dihydroimidazo[4,5-e][1,3]benzimidazole is unique due to its specific substitution pattern and fused ring structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
205391-03-3 |
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Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2,7-dimethyl-3,6-dihydroimidazo[4,5-e]benzimidazole |
InChI |
InChI=1S/C10H10N4/c1-5-11-7-3-4-8-10(9(7)13-5)14-6(2)12-8/h3-4H,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
UHKNZJPNBHKIMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=CC3=C2N=C(N3)C |
Origin of Product |
United States |
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